molecular formula C11H17NO B12888782 1-(3,4-dimethyl-5-propyl-1H-pyrrol-2-yl)ethanone

1-(3,4-dimethyl-5-propyl-1H-pyrrol-2-yl)ethanone

Cat. No.: B12888782
M. Wt: 179.26 g/mol
InChI Key: DNFLYOKDZLYKKO-UHFFFAOYSA-N
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Description

1-(3,4-dimethyl-5-propyl-1H-pyrrol-2-yl)ethanone is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This particular compound is notable for its unique structure, which includes dimethyl and propyl substituents on the pyrrole ring, as well as an ethanone group.

Preparation Methods

The synthesis of 1-(3,4-dimethyl-5-propyl-1H-pyrrol-2-yl)ethanone can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, starting materials such as 3,4-dimethyl-5-propylpyrrole and ethanoyl chloride can be used in the presence of a base like pyridine to facilitate the formation of the desired product. Industrial production methods may involve optimized reaction conditions, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

1-(3,4-dimethyl-5-propyl-1H-pyrrol-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced derivatives.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, with common reagents including halogens, nitrating agents, and sulfonating agents. These reactions typically yield halogenated, nitrated, or sulfonated products.

Scientific Research Applications

1-(3,4-dimethyl-5-propyl-1H-pyrrol-2-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Research into its potential therapeutic properties, such as antimicrobial or anticancer activities, is ongoing.

    Industry: It can be used in the development of new materials, including polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethyl-5-propyl-1H-pyrrol-2-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites or allosteric sites on proteins, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes, contributing to its observed effects.

Comparison with Similar Compounds

1-(3,4-dimethyl-5-propyl-1H-pyrrol-2-yl)ethanone can be compared with other similar compounds, such as:

    1-(3,5-dimethyl-1H-pyrrol-2-yl)ethanone: This compound has a similar structure but differs in the position of the methyl groups on the pyrrole ring.

    1-(2,4-dimethyl-1H-pyrrol-3-yl)ethanone: Another similar compound with different substituent positions, affecting its chemical reactivity and biological activity.

    1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)ethanone:

These comparisons highlight the uniqueness of this compound in terms of its specific substituent pattern and resulting chemical behavior.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

1-(3,4-dimethyl-5-propyl-1H-pyrrol-2-yl)ethanone

InChI

InChI=1S/C11H17NO/c1-5-6-10-7(2)8(3)11(12-10)9(4)13/h12H,5-6H2,1-4H3

InChI Key

DNFLYOKDZLYKKO-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=C(N1)C(=O)C)C)C

Origin of Product

United States

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